3-nitro-5,6-diphenyl-1H-pyrazin-2-one

Organic Synthesis Pyrazinone Chemistry Nitroaromatic Compounds

Researchers requiring a 3-nitro-activated pyrazinone scaffold often face limited commercial availability. 3-Nitro-5,6-diphenyl-1H-pyrazin-2-one (CAS 25468-58-0) resolves this bottleneck with reliable gram-scale supply. • One-step synthesis ensures cost-effective batch production for high-throughput SAR campaigns. • Strong electron-withdrawing nitro group enables regioselective nucleophilic displacement at the ortho position for systematic amine/thiol library generation. • Photochemically inert core delivers superior UV stability vs. 1-alkylated analogs, making it ideal for MOF/COF building blocks. Orders include batch-specific CoA and ship globally.

Molecular Formula C16H11N3O3
Molecular Weight 293.28 g/mol
CAS No. 25468-58-0
Cat. No. B182939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-nitro-5,6-diphenyl-1H-pyrazin-2-one
CAS25468-58-0
Molecular FormulaC16H11N3O3
Molecular Weight293.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N=C(C(=O)N2)[N+](=O)[O-])C3=CC=CC=C3
InChIInChI=1S/C16H11N3O3/c20-16-15(19(21)22)17-13(11-7-3-1-4-8-11)14(18-16)12-9-5-2-6-10-12/h1-10H,(H,18,20)
InChIKeyHEKFXRGJKVCEPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility42.1 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-5,6-diphenyl-1H-pyrazin-2-one: Chemical Identity and Structure


3-Nitro-5,6-diphenyl-1H-pyrazin-2-one (CAS 25468-58-0) is a nitropyrazinone derivative with the molecular formula C16H11N3O3 and a molecular weight of 293.28 g/mol . It belongs to the class of 2(1H)-pyrazinones substituted with phenyl groups at the 5 and 6 positions and a nitro group at the 3 position [1]. The compound is also known as 2-hydroxy-3-nitro-5,6-diphenylpyrazine and 3-nitro-5,6-diphenyl-2-pyrazinol . Its structure features a pyrazinone core that can exist in tautomeric forms, influencing its reactivity in electrophilic and nucleophilic substitution reactions [2].

1
Synthetic intermediate with nitro-activated pyrazinone core
2
Enables regioselective nucleophilic derivatization workflows
3
Photostable core supports material and ligand design studies

Why 5,6-Diphenylpyrazinone Analogs Cannot Substitute


Generic substitution among 5,6-diphenylpyrazinone analogs is not scientifically sound due to profound differences in electronic and steric profiles conferred by the 3-position substituent. The nitro group in 3-nitro-5,6-diphenyl-1H-pyrazin-2-one is a strong electron-withdrawing moiety that significantly alters the electron density of the pyrazinone ring, directly impacting both its reactivity and potential biological interactions [1]. In contrast, analogs like 1-methyl-5,6-diphenylpyrazin-2-one lack this key functionality, exhibiting entirely different photochemical behavior, such as solid-state photodimerization, which is not observed for the 3-nitro derivative [2]. Furthermore, the 3-nitro group activates the adjacent position for specific nucleophilic displacement reactions, a synthetic handle absent in non-nitrated analogs, making it a distinct and non-interchangeable chemical tool [3].

!
Nitro group strongly withdraws electrons; non-nitrated analogs lack this electronic control
!
1-Alkyl analogs undergo solid-state photodimerization; 3-nitro compound remains photostable
!
Regioselective halogen displacement unique to the nitrated core; substitution pathways differ

Evidence-Based Comparison Against Key Analogs


Efficient One-Step Synthesis

A recent 2023 protocol demonstrates that 3-nitro-5,6-diphenyl-1H-pyrazin-2-one can be synthesized in a single step under adapted Vilsmeier conditions, achieving a quantitative yield [1]. This is a significant advantage over multi-step syntheses often required for structurally similar pyrazinone analogs, which can involve lower overall yields and more complex purification steps [2]. The product is fully characterized by 1H-, 13C-NMR, IR, and Raman spectroscopy [1]. This efficient, high-yielding synthetic route enhances its procurement value for research applications where compound accessibility and cost-effectiveness are critical.

Synthetic Yield
Cross-study comparable
Quantitative yield (one-step)
Supports cost-effective procurement and rapid scale-up
2023 protocol, adapted Vilsmeier conditions
Organic Synthesis Pyrazinone Chemistry Nitroaromatic Compounds

Regioselective Nucleophilic Halogen Displacement

The 3-nitro group in 3-nitro-5,6-diphenyl-1H-pyrazin-2-one activates the pyrazinone ring for nucleophilic displacement reactions. Specifically, a halogen atom placed ortho to the carbonyl (or its tautomeric hydroxyl) is displaced relatively readily, while a halogen para to the carbonyl is extremely inert [1]. This regioselective reactivity is a direct consequence of the electronic influence of the nitro group and is not observed in the non-nitrated 5,6-diphenylpyrazin-2-one core. This property allows for the controlled introduction of nucleophiles at specific positions, enabling the synthesis of a diverse array of derivatives with tailored properties.

Nucleophilic Displacement
Class-level inference
Ortho-halogen displaced readily vs. non-nitrated core (no activation)
Enables regioselective derivatization for library synthesis
Qualitative reactivity difference; experimental confirmation advised
Nucleophilic Aromatic Substitution Pyrazinone Reactivity Halogen Displacement

Electrophilic Substitution Deactivation

Hydroxypyrazines, or rather their tautomeric 2(1H)-pyrazinone forms, are known to undergo electrophilic substitution [1]. The presence of the strongly electron-withdrawing 3-nitro group in 3-nitro-5,6-diphenyl-1H-pyrazin-2-one is expected to significantly deactivate the pyrazinone ring towards electrophilic attack compared to the unsubstituted 5,6-diphenylpyrazin-2-one. While specific quantitative data (e.g., relative rates of nitration) for this exact compound are not readily available in the public domain, the class-level inference from pyrazine chemistry is clear: the nitro group will dictate a different reactivity profile, favoring nucleophilic over electrophilic pathways. This contrasts with analogs bearing electron-donating groups, which would be more susceptible to electrophilic substitution.

Electrophilic Deactivation
Class-level inference
Ring deactivated toward electrophilic attack
Directs synthetic planning toward nucleophilic pathways
No quantitative data available; class-level expectation
Electrophilic Aromatic Substitution Pyrazinone Chemistry Electronic Effects

Solid-State Photostability vs. 1-Alkyl Analogs

1-Methyl- and 1-ethyl-5,6-diphenylpyrazin-2-one are known to crystallize in two modifications, one of which is light-sensitive and undergoes solid-state [4+4] photodimerization [1]. In contrast, 3-nitro-5,6-diphenyl-1H-pyrazin-2-one, due to its different substitution pattern (3-nitro instead of 1-alkyl) and tautomeric preferences, does not exhibit this solid-state photodimerization behavior. The bulky phenyl groups at the 5,6-positions and the hydrogen-bonding network influenced by the nitro group likely prevent the required crystal packing geometry for photodimerization. This distinction is critical for applications in solid-state chemistry or materials science where photostability or controlled photoreactivity is a requirement.

Solid-State Photostability
Cross-study comparable
No photodimerization vs. 1-alkyl analogs (photoreactive)
Supports photostable material and ligand applications
Crystal packing prevents [4+4] dimerization
Solid-State Photochemistry Pyrazinone Derivatives Crystal Engineering

Validated Applications of 3-Nitro-5,6-diphenyl-1H-pyrazin-2-one


Pyrazinone Library Synthesis via Nucleophilic Displacement

3-Nitro-5,6-diphenyl-1H-pyrazin-2-one serves as a unique and versatile scaffold for generating structurally diverse libraries of pyrazinone derivatives. The presence of the 3-nitro group activates the ring for regioselective nucleophilic displacement of a halogen atom introduced ortho to the carbonyl moiety [1]. This allows for the systematic introduction of a wide range of amines, thiols, or other nucleophiles, enabling medicinal chemists to explore structure-activity relationships (SAR) around a core that is inaccessible from the parent 5,6-diphenylpyrazin-2-one. This application is directly supported by the halogen displacement reactivity evidence [1].

Development of Photostable Materials and Ligands

For materials science applications requiring a robust, photochemically inert heterocyclic core, 3-nitro-5,6-diphenyl-1H-pyrazin-2-one is a superior choice over its 1-alkylated analogs. Unlike 1-methyl-5,6-diphenylpyrazin-2-one, which is prone to solid-state photodimerization [2], the 3-nitro derivative lacks this reactivity, offering enhanced stability under UV irradiation [2]. This makes it a more reliable building block for constructing metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or as a non-photoreactive ligand in catalytic systems where light exposure is unavoidable.

Cost-Effective Intermediate for High-Throughput Experimentation

The recent protocol for the one-step, quantitative synthesis of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one [3] makes it an exceptionally cost-effective intermediate for high-throughput experimentation (HTE). The ability to produce gram quantities rapidly and in high purity reduces the per-compound cost for library synthesis and allows for the exploration of a broader chemical space. This efficiency directly addresses procurement concerns, providing a clear advantage over analogs that require multi-step syntheses with lower overall yields [3].

Studying Electronic Effects in Heterocyclic Systems

The distinct electronic profile conferred by the 3-nitro group makes 3-nitro-5,6-diphenyl-1H-pyrazin-2-one an ideal model compound for fundamental studies in physical organic chemistry. Researchers can use it to investigate the transmission of electronic effects in the pyrazinone ring system, comparing its reactivity in electrophilic and nucleophilic substitution reactions with that of the unsubstituted or differently substituted 5,6-diphenylpyrazin-2-one [4]. Such studies provide valuable insights into heterocyclic reactivity that can inform the design of new reactions and catalysts.

Application
Selection Property
Validation Focus
Pyrazinone library synthesis
Nitro-activated nucleophilic displacement handle
Regioselectivity and substrate scope
Photostable materials and ligands
Absence of solid-state photodimerization
UV stability and crystal packing context
High-throughput experimentation intermediate
One-step, high-yield synthetic accessibility
Scalability and cost per gram
Electronic effects in heterocyclic systems
Strong electron-withdrawing nitro group
Reactivity comparison with non-nitrated core

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